isopropylacetate

Description

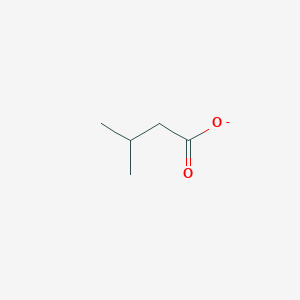

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9O2- |

|---|---|

Molecular Weight |

101.12 g/mol |

IUPAC Name |

3-methylbutanoate |

InChI |

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/p-1 |

InChI Key |

GWYFCOCPABKNJV-UHFFFAOYSA-M |

SMILES |

CC(C)CC(=O)[O-] |

Canonical SMILES |

CC(C)CC(=O)[O-] |

Synonyms |

3-methylbutyrate 3-methylbutyric acid isovaleric acid |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Isopropyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of isopropyl acetate, with a particular focus on their variation with temperature. The information is presented in a clear and concise format, making it an essential resource for professionals in research, development, and quality control.

Introduction

Isopropyl acetate (IPAc) is a colorless, volatile ester with a characteristic fruity odor. It is widely used as a solvent in the pharmaceutical, coatings, and printing industries due to its excellent solvency for a wide range of organic compounds and its relatively low toxicity. A thorough understanding of its physical properties, and how they are influenced by temperature, is critical for process design, optimization, and safety in its various applications.

Physical Properties of Isopropyl Acetate

The following sections detail the key physical properties of isopropyl acetate, with data presented in tabular format to facilitate comparison across different temperatures.

Density

The density of isopropyl acetate decreases with increasing temperature, a typical behavior for liquids.

| Temperature (°C) | Density (g/cm³) |

| 20 | 0.874[1] |

| 25 | 0.872[2][3] |

Viscosity

The viscosity of isopropyl acetate decreases significantly as temperature increases.

| Temperature (°C) | Viscosity (cP) |

| 20 | 0.5[4][5] |

Surface Tension

The surface tension of isopropyl acetate also decreases with an increase in temperature.

| Temperature (°C) | Surface Tension (dynes/cm) |

| 20 | 22.3[4][5] |

Vapor Pressure

Vapor pressure is a critical property for understanding the volatility of isopropyl acetate and for designing safe handling procedures. It increases sharply with temperature.

| Temperature (°C) | Vapor Pressure (mmHg) |

| 20 | 47[2][3][5][6][7][8][9] |

Other Key Physical Properties

| Property | Value |

| Molecular Weight | 102.13 g/mol [10] |

| Boiling Point (at 1 atm) | 89 °C[11] |

| Freezing Point | -73 °C[2][3] |

| Flash Point | 2 °C[11] |

| Autoignition Temperature | 460 °C[11] |

| Solubility in Water (20 °C) | 2.9 wt%[9][11] |

| Water Solubility in Isopropyl Acetate (20 °C) | 1.8 wt%[9][11] |

Experimental Protocols for Property Determination

The accurate measurement of physical properties is fundamental to chemical engineering and research. The following are detailed methodologies for determining the key physical properties of isopropyl acetate.

Density Determination

The density of a liquid can be determined using several methods, with the pycnometer method being a common and accurate choice for organic solvents like isopropyl acetate.

Method: Pycnometer Method

-

Cleaning and Calibration: A pycnometer (a glass flask with a precise volume) is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried. Its empty weight is accurately measured on an analytical balance.

-

Filling: The pycnometer is filled with distilled water of a known temperature and weighed to determine the mass of the water. The precise volume of the pycnometer is then calculated using the known density of water at that temperature.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with isopropyl acetate at the desired temperature.

-

Weighing: The filled pycnometer is weighed to determine the mass of the isopropyl acetate.

-

Calculation: The density of the isopropyl acetate is calculated by dividing its mass by the calibrated volume of the pycnometer. Temperature control is crucial throughout the measurement process as density is temperature-dependent.

Viscosity Measurement

The viscosity of isopropyl acetate can be determined using a capillary viscometer, such as the Ostwald viscometer.[12][13][14] This method relies on measuring the time it takes for a fixed volume of liquid to flow through a capillary tube under the influence of gravity.

Method: Ostwald Viscometer

-

Apparatus Setup: An Ostwald viscometer is cleaned, dried, and mounted vertically in a constant-temperature water bath.[14]

-

Sample Loading: A precise volume of isopropyl acetate is introduced into the larger bulb of the viscometer.

-

Flow Time Measurement: The liquid is drawn up into the smaller bulb by suction and then allowed to flow back down. The time taken for the liquid meniscus to pass between two calibrated marks on the capillary is measured accurately using a stopwatch.[2]

-

Reference Measurement: The same procedure is repeated with a reference liquid of known viscosity (e.g., water) at the same temperature.

-

Calculation: The viscosity of the isopropyl acetate (η₁) is calculated using the following equation: η₁ = (ρ₁ * t₁ / ρ₂ * t₂) * η₂ where ρ is the density, t is the flow time, and the subscripts 1 and 2 refer to isopropyl acetate and the reference liquid, respectively.

Surface Tension Determination

The drop weight method is a classical technique for measuring the surface tension of liquids like isopropyl acetate. It involves determining the weight of a drop of liquid that detaches from the tip of a capillary tube.

Method: Drop Weight Method

-

Apparatus: A specialized apparatus consisting of a capillary tube with a polished, flat tip is used.

-

Drop Formation: Isopropyl acetate is allowed to flow slowly through the capillary, forming a drop at the tip.

-

Detachment: The drop detaches when its weight exceeds the surface tension forces holding it to the tip.

-

Collection and Weighing: A specific number of drops are collected in a pre-weighed container, and the total weight is measured. The average weight of a single drop is then calculated.

-

Calculation: The surface tension (γ) is calculated using Tate's Law, often with a correction factor (F) to account for the fact that not all of the drop detaches: γ = (m * g) / (2 * π * r * F) where m is the mass of the drop, g is the acceleration due to gravity, and r is the radius of the capillary tip.

Vapor Pressure Measurement

The static method is a direct and accurate way to measure the vapor pressure of a liquid as a function of temperature.

Method: Static Method

-

Apparatus: A sample of pure isopropyl acetate is placed in a thermostatted vessel connected to a pressure measuring device (manometer) and a vacuum pump.

-

Degassing: The sample is thoroughly degassed to remove any dissolved air by repeatedly freezing, evacuating the headspace, and then thawing the sample.

-

Equilibrium: The degassed sample is brought to the desired temperature in the thermostatted bath. The system is allowed to reach equilibrium, where the pressure in the vessel is equal to the vapor pressure of the isopropyl acetate at that temperature.

-

Pressure Measurement: The pressure is read from the manometer.

-

Temperature Variation: The temperature of the bath is changed, and the process is repeated to obtain vapor pressure data at different temperatures.

Visualized Workflows and Relationships

To further elucidate the experimental and logical processes involved in working with isopropyl acetate, the following diagrams are provided.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Determination of Viscosity of Organic Solvents (Procedure) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 3. Isopropyl acetate CAS#: 108-21-4 [m.chemicalbook.com]

- 4. cdc.gov [cdc.gov]

- 5. hedinger.de [hedinger.de]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. phytojournal.com [phytojournal.com]

- 8. Isopropyl acetate [webbook.nist.gov]

- 9. Isopropyl acetate - Wikipedia [en.wikipedia.org]

- 10. Isopropyl acetate [webbook.nist.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. youtube.com [youtube.com]

- 13. Virtual Labs [pcv-amrt.vlabs.ac.in]

- 14. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

Spectroscopic Properties of Isopropyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of isopropyl acetate, a common solvent and flavoring agent. A thorough understanding of its spectral characteristics is essential for its identification, quantification, and quality control in various scientific and industrial applications, including drug development and manufacturing. This document outlines the key spectroscopic data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring this data.

Core Spectroscopic Data

The following sections summarize the fundamental spectroscopic data for isopropyl acetate. For ease of comparison and reference, the quantitative information is presented in structured tables.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of isopropyl acetate exhibits characteristic absorption bands corresponding to its ester functional group and alkyl framework.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980 | C-H stretch | Alkyl (sp³) |

| ~1740 | C=O stretch | Ester |

| ~1240 | C-O stretch | Ester |

| ~1020 | C-O stretch | Ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of isopropyl acetate.

¹H NMR Spectroscopy

The ¹H NMR spectrum of isopropyl acetate is characterized by three distinct signals, corresponding to the three different proton environments in the molecule.[1][2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.99 | Septet | 1H | -CH- (isopropyl) |

| ~2.02 | Singlet | 3H | -CH₃ (acetyl) |

| ~1.23 | Doublet | 6H | -CH₃ (isopropyl) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of isopropyl acetate shows four signals, one for each unique carbon atom in the structure.[3]

| Chemical Shift (δ, ppm) | Carbon Type |

| ~170.6 | C=O (ester carbonyl) |

| ~67.9 | -CH- (isopropyl) |

| ~21.9 | -CH₃ (isopropyl) |

| ~21.0 | -CH₃ (acetyl) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The mass spectrum of isopropyl acetate shows a molecular ion peak and several characteristic fragment ions.[4][5]

| m/z | Ion |

| 102 | [M]⁺ (Molecular Ion) |

| 87 | [M - CH₃]⁺ |

| 61 | [CH₃C(OH)₂]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a general guide and may require optimization based on the specific instrumentation available.

Infrared (IR) Spectroscopy Protocol

This protocol describes the acquisition of an IR spectrum of neat isopropyl acetate using a Fourier Transform Infrared (FTIR) spectrometer with salt plates.

Materials:

-

Isopropyl acetate (analytical grade)

-

FTIR spectrometer

-

NaCl or KBr salt plates

-

Pasteur pipette

-

Kimwipes

-

Acetone (for cleaning)

-

Desiccator for storing salt plates

Procedure:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the salt plates by rinsing them with a small amount of dry acetone and gently wiping them with a Kimwipe.[6] The plates should be handled by their edges to avoid transferring moisture and oils from fingerprints.[6]

-

Store the cleaned plates in a desiccator until they are transparent and ready for use.[6]

-

Place one to two drops of neat isopropyl acetate onto the center of one salt plate using a Pasteur pipette.[6][7]

-

Carefully place the second salt plate on top of the first, creating a thin, uniform liquid film between the plates.[6][7]

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[7]

-

Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

-

Acquire the IR spectrum of the isopropyl acetate sample.

-

After analysis, clean the salt plates with acetone, dry them with a Kimwipe, and return them to the desiccator.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the preparation of a sample of isopropyl acetate for both ¹H and ¹³C NMR analysis.

Materials:

-

Isopropyl acetate (analytical grade)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm diameter)[8]

-

Pasteur pipette

-

Vial with cap

-

Vortex mixer (optional)

Procedure:

-

Accurately weigh approximately 5-20 mg of isopropyl acetate into a clean, dry vial for ¹H NMR. A higher concentration (20-50 mg) may be needed for ¹³C NMR.[9][10]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[9][11]

-

Cap the vial and gently swirl or vortex to ensure the sample is completely dissolved and the solution is homogeneous.[12]

-

Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube to a height of about 4-5 cm.[9][10]

-

Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[9]

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent, and then shim the magnetic field to optimize its homogeneity.[9]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[9]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the NMR spectrum.[9]

Mass Spectrometry (MS) Protocol

This protocol describes the analysis of the volatile compound isopropyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

Materials:

-

Isopropyl acetate (analytical grade)

-

A suitable volatile solvent (e.g., dichloromethane or hexane) for dilution, if necessary

-

GC-MS system equipped with an electron ionization source

-

Syringe for sample injection

Procedure:

-

Prepare a dilute solution of isopropyl acetate in a volatile solvent if necessary. For headspace analysis, the neat liquid can be placed in a sealed vial.

-

Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate. A typical starting point would be an initial oven temperature of 50°C, held for 2 minutes, followed by a ramp to 200°C at 10°C/min.

-

Set the MS parameters, including the ionization energy (typically 70 eV for EI), mass range (e.g., m/z 35-200), and scan rate.

-

Inject a small volume (e.g., 1 µL) of the sample or headspace into the GC inlet.

-

The volatile isopropyl acetate will be separated from other components on the GC column and then introduced into the MS ion source.

-

The molecules are ionized and fragmented. The resulting ions are separated by their mass-to-charge ratio and detected.

-

The resulting mass spectrum can then be analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate key workflows and pathways in the spectroscopic analysis of isopropyl acetate.

Caption: Workflow for Spectroscopic Analysis of Isopropyl Acetate.

Caption: Key Fragmentation Pathways of Isopropyl Acetate in Mass Spectrometry.

References

- 1. Isopropyl acetate (108-21-4) 1H NMR spectrum [chemicalbook.com]

- 2. Solved 2. The 1H-NMR for isopropyl acetate and propyl | Chegg.com [chegg.com]

- 3. Isopropyl acetate (108-21-4) 13C NMR spectrum [chemicalbook.com]

- 4. Isopropyl acetate (108-21-4) MS spectrum [chemicalbook.com]

- 5. Isopropyl acetate [webbook.nist.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. webassign.net [webassign.net]

- 8. sites.bu.edu [sites.bu.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. apps.dtic.mil [apps.dtic.mil]

Navigating Chemical Compatibility: A Technical Guide to Isopropyl Acetate and Laboratory Plastics

For Researchers, Scientists, and Drug Development Professionals

In the exacting environment of a laboratory, the integrity of your experimental apparatus is paramount. The interaction between chemical reagents and the plastics that contain and convey them can have significant, yet often overlooked, consequences on the accuracy and validity of research findings. This in-depth technical guide focuses on the chemical compatibility of isopropyl acetate, a commonly used solvent, with a range of plastics frequently encountered in laboratory settings. This document provides a comprehensive overview of material resistance, detailed experimental protocols for compatibility testing, and visual representations of key concepts to ensure the longevity of your labware and the purity of your results.

Isopropyl Acetate: A Profile

Isopropyl acetate is a clear, colorless liquid with a characteristic fruity odor. It is widely used as a solvent in various applications, including in the formulation of coatings, inks, and as a cleaning agent. Its moderate polarity and volatility make it an effective solvent for a range of organic compounds. However, these same properties can pose a challenge to the structural integrity of many common laboratory plastics.

Chemical Compatibility of Isopropyl Acetate with Common Lab Plastics

The following tables summarize the chemical compatibility of isopropyl acetate with a variety of laboratory plastics. The data presented is a synthesis of information from various chemical resistance charts and manufacturer's guidelines. It is important to note that while qualitative ratings are readily available, specific quantitative data on the effects of isopropyl acetate on the mechanical and physical properties of these plastics is limited in publicly accessible literature. The ratings provided should be used as a guide, and for critical applications, specific testing under end-use conditions is strongly recommended.

Rating Key:

-

A / Excellent / Resistant: No significant effect.

-

B / Good / Limited Resistance: Minor effect, such as slight swelling or discoloration. Short-term exposure is generally acceptable.

-

C / Fair / Moderate Effect: Moderate effect, not recommended for continuous use. Swelling, loss of strength, or discoloration may occur.

-

D / Severe Effect / Not Recommended: The material is not resistant and will likely fail.

Table 2.1: Polyolefins

| Plastic Type | Common Acronyms | Isopropyl Acetate Compatibility Rating | Observed Effects (Qualitative) |

| Polypropylene | PP | B - Good to C - Limited Resistance | Shows some effect after 7 days of exposure. Not recommended for continuous use at elevated temperatures. |

| Low-Density Polyethylene | LDPE | C - Fair[1] | Shows some effect after 7 days of exposure. Immediate damage may occur at 50°C. |

| High-Density Polyethylene | HDPE | B - Good | Little to no damage after 30 days of constant exposure at 20°C-50°C.[2] |

Table 2.2: Styrenics and Engineering Plastics

| Plastic Type | Common Acronyms | Isopropyl Acetate Compatibility Rating | Observed Effects (Qualitative) |

| Polystyrene | PS | D - Severe Effect | Not resistant. The material is likely to dissolve or crack. |

| Polycarbonate | PC | D - Severe Effect[3][4] | Not recommended for any use. Isopropyl acetate can cause significant crazing, cracking, and loss of mechanical strength. |

| Polyvinyl Chloride | PVC | D - Not Recommended[5][6] | Isopropyl acetate is not recommended for use with PVC.[5][6] |

Table 2.3: Fluoropolymers

| Plastic Type | Common Acronyms | Isopropyl Acetate Compatibility Rating | Observed Effects (Qualitative) |

| Polytetrafluoroethylene | PTFE | A - Excellent[7][8][9] | Highly resistant to isopropyl acetate.[7][8][9] |

| Fluorinated Ethylene Propylene | FEP | A - Resistant[10] | Excellent chemical resistance to isopropyl acetate.[10] |

Experimental Protocols for Chemical Compatibility Testing

To ensure the reliability of laboratory equipment and experimental results, it is crucial to follow standardized procedures for evaluating the chemical resistance of plastics. The most widely recognized standards are ASTM D543 and ISO 175.[11][12] These protocols provide a framework for assessing the effects of chemical reagents on plastics through immersion testing.

ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents

This standard outlines procedures for determining the changes in various properties of plastics after exposure to chemical reagents.[3][11][13][14][15]

3.1.1 Test Specimens:

-

Standard test specimens for properties such as tensile strength, flexural strength, and hardness are used.

-

The dimensions of the specimens should be recorded before testing.

3.1.2 Reagents:

-

The standard provides a list of standard chemical reagents, but also allows for the use of other chemicals relevant to the specific application, such as isopropyl acetate.

3.1.3 Procedure (Immersion Test):

-

Initial Measurements: Before immersion, the weight, dimensions (length, width, and thickness), and appearance of the test specimens are carefully measured and recorded. For mechanical property testing, a set of control specimens is tested to establish a baseline.

-

Immersion: The test specimens are fully immersed in the chemical reagent (isopropyl acetate) in a suitable container. The volume of the reagent should be sufficient to ensure that the specimens are completely submerged and not in contact with each other.

-

Exposure Conditions: The immersion is carried out for a specified period (e.g., 24 hours, 7 days, 30 days) and at a controlled temperature (e.g., 23°C, 50°C).

-

Post-Immersion Analysis:

-

Visual Inspection: After the immersion period, the specimens are removed from the reagent, gently wiped dry, and immediately inspected for any changes in appearance, such as discoloration, swelling, crazing, or cracking.

-

Weight and Dimensional Changes: The weight and dimensions of the immersed specimens are measured again, and the percentage change is calculated.

-

Mechanical Property Testing: The mechanical properties (e.g., tensile strength, elongation at break, hardness) of the exposed specimens are tested and compared to the control specimens to determine the percentage change.

-

3.1.4 Reporting Results: The report should include a detailed description of the test conditions, the chemical reagent used, the duration and temperature of exposure, and the observed changes in the physical and mechanical properties of the plastic specimens.

ISO 175: Plastics — Methods of test for the determination of the effects of immersion in liquid chemicals

Similar to ASTM D543, ISO 175 specifies methods for determining the effects of immersing plastic test specimens in liquid chemicals.[7] The general principles and procedures are comparable to those of ASTM D543, focusing on changes in mass, dimensions, and other physical properties.

Visualizing Experimental Workflows and Logical Relationships

To better understand the process of chemical compatibility testing and the factors that influence it, the following diagrams have been created using the DOT language.

Caption: Experimental Workflow for Chemical Compatibility Testing.

Caption: Factors Influencing Chemical Compatibility of Plastics.

Conclusion and Recommendations

The chemical compatibility of isopropyl acetate with laboratory plastics varies significantly depending on the type of polymer. Fluoropolymers such as PTFE and FEP exhibit excellent resistance and are the materials of choice for applications involving prolonged or critical contact with isopropyl acetate. Polyolefins like HDPE and PP show moderate to good resistance, making them suitable for short-term or less critical applications. In contrast, plastics such as polycarbonate, polystyrene, and PVC are not recommended for use with isopropyl acetate due to the high risk of degradation, which can lead to equipment failure and contamination of experimental samples.

For all laboratory applications, it is imperative to:

-

Consult chemical compatibility charts as a preliminary guide.

-

Consider all influencing factors , including temperature, concentration, and exposure time.

-

Conduct in-house testing that mimics the specific conditions of your experiments, especially for critical applications or when using plasticware for extended periods.

By adhering to these guidelines and understanding the principles of chemical compatibility, researchers can ensure the integrity of their experimental setup, leading to more reliable and reproducible scientific outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. foxxlifesciences.in [foxxlifesciences.in]

- 4. Polystyrene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. marcorubber.com [marcorubber.com]

- 7. Statistical Study on Additives Used to Improve Mechanical Properties of Polypropylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. perolousa.net [perolousa.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PTFE (Polytetrafluoroethylene) - Chemical Compatibility Chart [blog.darwin-microfluidics.com]

- 12. FEP (Fluorinated Ethylene Propylene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]

- 13. labdepotinc.com [labdepotinc.com]

- 14. mrclab.co.il [mrclab.co.il]

- 15. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]

The Synthesis of Isopropyl Acetate via Esterification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropyl acetate through the esterification of isopropanol with acetic acid. Isopropyl acetate is a crucial solvent in the pharmaceutical and chemical industries, valued for its application in drug formulations, coatings, and as a fragrance component. This document details the underlying chemical principles, reaction kinetics, catalytic systems, and advanced process technologies, presenting a thorough resource for professionals in drug development and chemical synthesis.

Introduction

Isopropyl acetate is commercially produced primarily through the direct esterification of isopropanol and acetic acid. The reaction is a reversible, equilibrium-limited process catalyzed by an acid.[1][2] The formation of an azeotrope between isopropyl acetate, isopropanol, and water presents a significant challenge in achieving high-purity product through simple distillation.[3] Consequently, advanced techniques such as reactive distillation and extractive distillation are often employed in industrial settings to overcome these equilibrium limitations and enhance process efficiency.[4][5][6]

Reaction Kinetics and Catalysis

The esterification of isopropanol is typically catalyzed by strong mineral acids, such as sulfuric acid, or solid acid catalysts like ion-exchange resins.[2][7][8] The reaction mechanism involves the protonation of the acetic acid's carbonyl oxygen, followed by a nucleophilic attack from the isopropanol's hydroxyl group.[2]

Catalytic Systems

Various catalysts have been investigated to optimize the synthesis of isopropyl acetate. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 36 Wet, Indion 140) and niobium pentoxide, offer advantages over homogeneous catalysts, including reduced corrosion, easier separation from the reaction mixture, and potential for regeneration and reuse.[7][9][10] Enzymatic catalysis using immobilized lipases has also been explored as an environmentally benign alternative, offering high selectivity under mild reaction conditions.[1][11]

Kinetic Parameters

The rate of esterification is influenced by several factors, including temperature, molar ratio of reactants, and catalyst concentration. Kinetic studies have been conducted to model the reaction and determine key parameters. Different kinetic models, such as pseudo-homogeneous, Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW), have been applied to describe the reaction kinetics, with the LHHW model often providing a good fit for reactions catalyzed by ion-exchange resins.[9][12]

Table 1: Activation Energies for Isopropyl Acetate Synthesis

| Catalyst | Activation Energy (kJ/mol) | Reference |

| Amberlyst 15 | 60.0 | [9][13] |

| Indion 140 | 53.46 (forward), 54.75 (backward) | [7][14] |

Experimental Protocols

This section outlines a general laboratory procedure for the synthesis of isopropyl acetate, derived from established methodologies.

Materials and Equipment

-

Isopropanol (anhydrous)

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (or other suitable acid catalyst)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup : In a round-bottom flask, combine isopropanol and glacial acetic acid. A common molar ratio is an excess of acetic acid to shift the equilibrium towards the product.[8]

-

Catalyst Addition : Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux : Attach a reflux condenser and heat the mixture to reflux for a specified period. Reaction times can vary depending on the scale and desired conversion.[8]

-

Work-up : After cooling, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the unreacted acid.

-

Drying : Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purification : Filter the drying agent and purify the crude isopropyl acetate by distillation, collecting the fraction boiling at the appropriate temperature (boiling point of isopropyl acetate is approximately 88-89 °C).[8][15]

Process Optimization and Data

The efficiency of isopropyl acetate synthesis is critically dependent on reaction conditions. The following tables summarize the impact of key parameters on product yield and conversion rates as reported in various studies.

Table 2: Effect of Molar Ratio of Acetic Acid to Isopropanol (HAc:IPOH) on Isopropanol Conversion

| Molar Ratio (HAc:IPOH) | Isopropanol Conversion (%) | Catalyst | Temperature (K) | Reference |

| 1:1 | 65.1 | Amberlyst 36 Wet | 348.15 | [9][13] |

| 1.5:1 | 79.5 | Amberlyst 36 Wet | 348.15 | [9][13] |

| 2.5:1 | 89.5 | Amberlyst 36 Wet | 348.15 | [9][13] |

Table 3: Effect of Catalyst Loading on Isopropanol Conversion

| Catalyst Loading (wt%) | Isopropanol Conversion (%) | Catalyst | Temperature (K) | Reference |

| 5 | 45.4 | Amberlyst 36 Wet | 348.15 | [9][13] |

| 10 | 63.2 | Amberlyst 36 Wet | 348.15 | [9][13] |

| 15 | 72.8 | Amberlyst 36 Wet | 348.15 | [9][13] |

| 20 | 79.5 | Amberlyst 36 Wet | 348.15 | [9][13] |

| 25 | 82.2 | Amberlyst 36 Wet | 348.15 | [9][13] |

Table 4: Effect of Temperature on Isopropanol Conversion

| Temperature (K) | Isopropanol Conversion (%) | Catalyst | Molar Ratio (HAc:IPOH) | Reference |

| 333.15 | ~65 | Amberlyst 36 Wet | 1.5:1 | [9] |

| 338.15 | ~70 | Amberlyst 36 Wet | 1.5:1 | [9] |

| 343.15 | ~75 | Amberlyst 36 Wet | 1.5:1 | [9] |

| 348.15 | ~80 | Amberlyst 36 Wet | 1.5:1 | [9] |

| 353.15 | ~85 | Amberlyst 36 Wet | 1.5:1 | [9] |

Visualizing the Process

To further elucidate the synthesis process, the following diagrams illustrate the chemical reaction pathway and a generalized experimental workflow.

Caption: Chemical reaction for the esterification of isopropanol.

Caption: Generalized experimental workflow for isopropyl acetate synthesis.

Conclusion

The synthesis of isopropyl acetate via the esterification of isopropanol is a well-established yet continuously optimized process. For researchers and professionals in drug development, a thorough understanding of the reaction kinetics, the influence of various catalysts, and the impact of process parameters is essential for achieving high yields of a pure product. The use of solid acid catalysts and advanced separation techniques like reactive distillation are key to overcoming the inherent challenges of this equilibrium-limited reaction, paving the way for more efficient and sustainable production methods.

References

- 1. Production Of Isopropyl Acetate | PPTX [slideshare.net]

- 2. homework.study.com [homework.study.com]

- 3. US4693789A - Separation of isopropyl acetate from isopropanol by extractive distillation - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Kinetic studies on esterification of acetic acid with iso... [degruyterbrill.com]

- 8. Sciencemadness Discussion Board - Isopropyl Acetate - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin [ouci.dntb.gov.ua]

- 15. fao.org [fao.org]

Isopropyl Acetate: A Comprehensive Technical Guide to a Greener Solvent Alternative

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning role of isopropyl acetate as a sustainable and efficient solvent alternative in scientific research and pharmaceutical development. As the chemical industry pivots towards greener practices, isopropyl acetate is emerging as a compelling option, balancing performance with a reduced environmental footprint. This document provides a thorough examination of its properties, applications, and the experimental protocols that underpin its use, offering a critical resource for professionals seeking to integrate more sustainable solvents into their workflows.

Introduction to Isopropyl Acetate as a Green Solvent

Isopropyl acetate is an ester solvent produced by the esterification of isopropanol and acetic acid.[1] It is a colorless liquid with a characteristic fruity odor.[1] Recognized for its favorable environmental, health, and safety profile compared to many conventional solvents, it is gaining traction in various applications, including coatings, printing inks, and significantly, in the pharmaceutical industry as a process and extraction solvent.[2][3][4] Its designation as a "greener" solvent stems from its lower toxicity, good biodegradability, and the potential for more sustainable production methods. Several solvent selection guides developed by pharmaceutical companies and green chemistry organizations rank isopropyl acetate as a recommended or usable solvent, highlighting its alignment with the principles of green chemistry.[3][5][6][7][8]

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is paramount for its effective application. The key properties of isopropyl acetate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H10O2 | [9] |

| Molar Mass | 102.133 g·mol−1 | [9] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity | [1] |

| Density | 0.87 g/cm³ | [9] |

| Melting Point | -73 °C (-99 °F; 200 K) | [9] |

| Boiling Point | 89 °C (192 °F; 362 K) | [9] |

| Solubility in water | 4.3 g/100 mL | [9] |

| Flash Point | 2 °C (36 °F; 275 K) | [9] |

| Autoignition Temperature | 460 °C (860 °F; 733 K) | [9] |

Green Chemistry and Sustainability Profile

The "greenness" of a solvent is a multifaceted concept evaluated through various metrics that consider its environmental impact, safety, and efficiency.

Comparative Analysis with Common Solvents

Isopropyl acetate often serves as a replacement for more hazardous solvents. The following table provides a comparative overview of its properties against common laboratory and industrial solvents.

| Parameter | Isopropyl Acetate | Ethyl Acetate | Methyl Ethyl Ketone (MEK) | Toluene |

| Boiling Point (°C) | 89 | 77 | 80 | 111 |

| Flash Point (°C) | 2 | -4 | -9 | 4 |

| Water Solubility ( g/100 mL) | 4.3 | 8.3 | 27.5 | 0.05 |

| Toxicity Profile | Lower toxicity | Relatively low toxicity | Moderate toxicity, neurotoxin | Higher toxicity, suspected reprotoxin |

| Environmental Fate | Readily biodegradable | Readily biodegradable | Moderately biodegradable | Persistent in the environment |

| Regulatory Status | Generally favorable | Generally favorable | More stringent regulations | Highly regulated |

Green Chemistry Metrics

While specific green chemistry metrics like E-factor (Environmental Factor) and Process Mass Intensity (PMI) are highly process-dependent, the use of isopropyl acetate can lead to significant improvements. For instance, in processes where it replaces chlorinated solvents or aromatic hydrocarbons, a substantial reduction in the E-factor and PMI is often observed due to the less hazardous nature of the solvent and easier recycling. The production of ethyl and n-butyl acetates has been studied from a life cycle assessment (LCA) perspective, showing that coproducing these esters can reduce environmental impacts by 5 to 23%.[10][11] Similar LCA studies for isopropyl acetate are crucial for a complete green profile.

Synthesis of Isopropyl Acetate

The primary industrial method for producing isopropyl acetate is the Fischer esterification of isopropanol with acetic acid, typically in the presence of an acid catalyst like sulfuric acid.[12][13] More advanced and greener production methods, such as reactive distillation, are being employed to improve efficiency and reduce waste.[14]

Fischer Esterification Signaling Pathway

The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification for the synthesis of isopropyl acetate.

Experimental Protocol: Laboratory Scale Synthesis of Isopropyl Acetate

This protocol is adapted from standard laboratory procedures for Fischer esterification.[15]

Materials:

-

Isopropanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine one mole equivalent of isopropanol and two mole equivalents of glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the alcohol volume) to the mixture while swirling.

-

Add boiling chips and set up the apparatus for reflux. Heat the mixture to reflux for 1-2 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Dry the crude isopropyl acetate over anhydrous magnesium sulfate.

-

Purify the product by simple distillation, collecting the fraction boiling at 88-90 °C.

Applications in Pharmaceutical Development

Isopropyl acetate's favorable properties make it a versatile solvent in the pharmaceutical industry, particularly in extraction and as a dehydrating agent.[16][17][18]

Experimental Protocol: Extraction of a Natural Product (e.g., Caffeine from Tea Leaves)

This protocol provides a greener alternative to traditional extractions using chlorinated solvents like dichloromethane.

Materials:

-

Tea leaves

-

Isopropyl acetate

-

Sodium carbonate

-

Anhydrous sodium sulfate

-

Beaker

-

Hot plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Add 20g of tea leaves and 10g of sodium carbonate to 200 mL of water in a beaker.

-

Heat the mixture to a gentle boil for 20 minutes on a hot plate.

-

Cool the aqueous extract to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous solution with three 30 mL portions of isopropyl acetate. Gently rock the funnel to avoid emulsion formation.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the isopropyl acetate under reduced pressure using a rotary evaporator to yield crude caffeine.

-

The crude product can be further purified by recrystallization.

Experimental Workflow: Comparison of Extraction Solvents

The following diagram illustrates a comparative workflow for the extraction of a hypothetical active pharmaceutical ingredient (API) using a traditional solvent (dichloromethane) versus a greener alternative (isopropyl acetate).

Isopropyl Acetate as a Dehydrating Agent

Isopropyl acetate can form azeotropes with water, making it an effective entrainer for the removal of water from reaction mixtures, a critical step in many pharmaceutical syntheses.[12][19] For instance, in the dehydration of isopropanol to isopropylene, isopropyl acetate can be used in azeotropic distillation to break the isopropanol-water azeotrope.[20]

Safety and Handling

Isopropyl acetate is a flammable liquid and should be handled with appropriate safety precautions.[21] It is recommended to work in a well-ventilated area and use personal protective equipment, including safety glasses, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.[21]

Conclusion

Isopropyl acetate presents a compelling case as a greener solvent alternative for a wide range of applications in research and drug development. Its favorable physicochemical properties, combined with a better environmental, health, and safety profile compared to many traditional solvents, make it an attractive option for chemists and chemical engineers seeking to implement more sustainable practices. While process-specific optimization is always necessary, the adoption of isopropyl acetate can contribute significantly to reducing the environmental impact of chemical processes without compromising performance. Further research into its life cycle assessment across various applications will continue to solidify its position as a key player in the green chemistry landscape.

References

- 1. Production Of Isopropyl Acetate | PPTX [slideshare.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. acs.org [acs.org]

- 4. Isopropyl acetate - Solvents - ADDTEK - Create Value With Chemical [add-tek.com]

- 5. p2infohouse.org [p2infohouse.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Isopropyl acetate - Wikipedia [en.wikipedia.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. What Are the Uses of Isopropyl Acetate? - SHANGHAI TOPFINE CHEMICAL CO., LTD. [topfinechem.com]

- 13. homework.study.com [homework.study.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. nbinno.com [nbinno.com]

- 17. Isopropyl Acetate - SEQENS [seqens.com]

- 18. nbinno.com [nbinno.com]

- 19. US4826576A - Separation of isopropyl acetate from isopropanol by extractive distillation - Google Patents [patents.google.com]

- 20. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 21. EP0601929A1 - A process for the preparation of isopropyl acetate - Google Patents [patents.google.com]

Theoretical Modeling of Isopropyl Acetate Solvent Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of isopropyl acetate's solvent effects, with a focus on its application in chemical reactions and drug development. Isopropyl acetate is a moderately polar, environmentally friendly solvent increasingly utilized in pharmaceutical manufacturing for processes such as drug formulation, coating, purification, and synthesis.[1][2] Understanding and accurately modeling its influence on molecular interactions, reaction kinetics, and equilibria is crucial for process optimization and rational solvent selection.

This guide covers the core theoretical models, provides quantitative data on solvent properties, details relevant experimental protocols, and presents logical workflows for the application of these models in a drug development context.

Core Concepts in Theoretical Solvent Modeling

The effect of a solvent on a chemical process can be profound, influencing reaction rates by orders of magnitude and altering product selectivity.[3] Computational modeling of these effects is broadly categorized into two approaches: explicit and implicit solvent models.

-

Explicit Solvent Models: These models treat each solvent molecule as an individual entity interacting with the solute. This approach provides a detailed, atomistic description of the solvent structure and dynamics.[4] Molecular Dynamics (MD) simulations are a primary example, where the trajectories of the solute and a large number of solvent molecules are calculated over time. While providing the most accurate representation of specific solute-solvent interactions like hydrogen bonding, explicit models are computationally expensive, limiting their use for high-throughput screening.[5][6]

-

Implicit Solvent Models (Continuum Models): To improve computational efficiency, implicit models represent the solvent as a continuous medium with averaged properties, such as a dielectric constant.[4][7] The solute is placed in a cavity within this continuum, and its charge distribution polarizes the surrounding medium. The solvation free energy is then calculated based on the electrostatic and non-electrostatic interactions between the solute and the continuum.[8]

-

Common Implicit Models:

-

Polarizable Continuum Model (PCM): One of the most popular methods, where the solute cavity is defined by a series of overlapping spheres.[8][9]

-

COSMO (Conductor-like Screening Model): This model treats the solvent as a conductor-like dielectric continuum, which simplifies the calculation of the electrostatic potential.[8] COSMO-RS (Realistic Solvation) is an extension that uses statistical thermodynamics to predict thermodynamic properties of liquid mixtures without the need for extensive parameterization for each solvent.[1][10][11]

-

SMD (Solvation Model based on Density): A universal solvation model where the cavity is defined by the solute's electron density. It includes parameters for various solvent descriptors and is recommended for calculating free energies of solvation.[9][12][13]

-

-

The choice between explicit and implicit models depends on the specific research question, the required level of accuracy, and the available computational resources. Hybrid models, which treat the first solvation shell explicitly and the bulk solvent implicitly, offer a compromise between accuracy and efficiency.

Quantitative Data and Solvent Parameters

A key aspect of modeling solvent effects is the use of accurate parameters that describe the solvent's properties. The following tables summarize essential physicochemical properties of isopropyl acetate and provide comparative data where available in the literature.

Table 1: Physicochemical Properties of Isopropyl Acetate

| Property | Value | Source |

| Chemical Formula | C₅H₁₀O₂ | [14] |

| Molecular Weight | 102.13 g/mol | [15] |

| Boiling Point | 88.10 °C | [16] |

| Melting Point | -73.4 °C | [16] |

| Density | 0.8765 g/cm³ | [16] |

| Dielectric Constant (ε) | 6.08 | [3] |

| Solubility in Water | 2.9 wt% at 20 °C | |

| UV Cutoff Wavelength | 256 nm | [17] |

Table 2: NMR Chemical Shifts of Isopropyl Acetate as a Trace Impurity

This table provides the ¹H and ¹³C NMR chemical shifts for isopropyl acetate when present as an impurity in various deuterated solvents, which is useful for reaction monitoring and purity assessment.[18]

| Deuterated Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CDCl₃ | 4.90 (septet), 1.99 (s), 1.22 (d) | 170.6, 68.3, 21.8, 21.1 |

| Acetone-d₆ | 4.88 (septet), 1.93 (s), 1.19 (d) | 170.2, 67.9, 21.7, 20.4 |

| DMSO-d₆ | 4.81 (septet), 1.91 (s), 1.16 (d) | 169.8, 67.2, 21.5, 20.8 |

| Acetonitrile-d₃ | 4.86 (septet), 1.92 (s), 1.19 (d) | 170.6, 68.5, 21.5, 20.4 |

| Methanol-d₄ | 4.88 (septet), 1.95 (s), 1.21 (d) | 171.5, 68.8, 21.6, 20.4 |

| D₂O | 4.95 (septet), 2.00 (s), 1.20 (d) | 173.8, 70.8, 22.1, 20.6 |

Data extracted from Babij, N. R., et al. (2016).[18]

Theoretical Modeling Workflows

The integration of theoretical modeling into the drug development pipeline allows for a more rational and efficient approach to challenges like solvent selection for synthesis, crystallization, and formulation.

Workflow for Solvent Screening in Drug Development

A common application of solvent modeling is the in-silico screening of a large number of solvents to identify candidates that optimize properties like solubility, crystal morphology, and reaction yield, while also considering safety and environmental impact. This workflow can significantly reduce the experimental burden.[16]

References

- 1. Computational Screening of Drug Solvates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3ds.com [3ds.com]

- 4. Molecular Interactions between APIs and Enteric Polymeric Excipients in Solid Dispersion: Insights from Molecular Simulations and Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Isopropyl acetate (108-21-4) 1H NMR spectrum [chemicalbook.com]

- 9. gaussian.com [gaussian.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 13. Isopropyl Acetate | C5H10O2 | CID 7915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. sciforum.net [sciforum.net]

- 18. researchgate.net [researchgate.net]

isopropyl acetate CAS number and safety data sheet information

An In-depth Technical Guide to Isopropyl Acetate: CAS Number and Safety Data Sheet Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl acetate (IUPAC name: propan-2-yl acetate) is a widely used organic solvent recognized for its characteristic fruity odor.[1] It is an ester formed from the esterification of acetic acid and isopropanol.[1] Due to its favorable properties, including miscibility with most organic solvents and a rapid evaporation rate, it finds extensive application in the manufacturing of cellulose, plastics, oils, fats, printing inks, perfumes, and as a surfactant in cleaning fluids and coatings.[1][2] This guide provides a comprehensive overview of its Chemical Abstracts Service (CAS) number and detailed information typically found in a Safety Data Sheet (SDS), tailored for professionals in research and development.

Chemical Identification

The unique numerical identifier assigned by the Chemical Abstracts Service to isopropyl acetate is:

| Identifier | Value |

| CAS Number | 108-21-4 [1][3][4][5][6][7] |

| EC Number | 203-561-1[1] |

| UN Number | 1220[1] |

| RTECS Number | AI4930000[1] |

Physical and Chemical Properties

The physical and chemical characteristics of isopropyl acetate are critical for its proper handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C5H10O2[2][3][7] |

| Molecular Weight | 102.13 g/mol [3][8][9] |

| Appearance | Clear, colorless liquid[1][2][3][9] |

| Odor | Characteristic fruity, aromatic odor[1][3][9] |

| Melting Point | -73 °C (-99.4 °F)[3] |

| Boiling Point | 88.8 °C (191.8 °F) at 1 atm[3][8] |

| Density | 0.872 g/mL at 25 °C[3] |

| Vapor Density | 3.5 (Air = 1.0)[3][9] |

| Vapor Pressure | 47 mm Hg at 20 °C[3] |

| Solubility in Water | 2.9 - 3.1 g/100 mL at 20 °C (Slightly soluble)[1][3] |

| Log Kow (Octanol/Water Partition Coefficient) | 1.02[10][11] |

| Autoignition Temperature | 425 °C (797 °F)[11] |

Hazard Identification and Classification

Isopropyl acetate is classified as a hazardous substance. The following tables summarize its GHS classification and NFPA 704 rating.

GHS Classification (according to 29 CFR 1910) [4][12][13]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness |

| Supplemental Hazard | - | EUH066: Repeated exposure may cause skin dryness or cracking[13] |

NFPA 704 Diamond [1]

| Category | Rating | Description |

| Health (Blue) | 1 | May cause significant irritation. |

| Flammability (Red) | 3 | Can be ignited under almost all ambient temperature conditions. |

| Instability (Yellow) | 0 | Normally stable, even under fire conditions. |

| Special (White) | - | No special hazards. |

Below is a diagram illustrating the logical flow from hazard identification to recommended precautionary actions.

References

- 1. Isopropyl acetate - Wikipedia [en.wikipedia.org]

- 2. sanjaychemindia.com [sanjaychemindia.com]

- 3. Isopropyl acetate CAS#: 108-21-4 [m.chemicalbook.com]

- 4. geneseo.edu [geneseo.edu]

- 5. Isopropyl acetate | WorkSafe [worksafe.govt.nz]

- 6. Isopropyl acetate - IDLH | NIOSH | CDC [cdc.gov]

- 7. 108-21-4 CAS | ISO PROPYL ACETATE | Esters | Article No. 4221F [lobachemie.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. Isopropyl Acetate | C5H10O2 | CID 7915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. ICSC 0907 - ISOPROPYL ACETATE [chemicalsafety.ilo.org]

- 12. monumentchemical.com [monumentchemical.com]

- 13. chemos.de [chemos.de]

An In-depth Technical Guide to the Azeotrope of Isopropyl Acetate and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the azeotropic system formed by isopropyl acetate and water. It delves into the physicochemical properties, experimental determination, and separation strategies for this industrially relevant azeotrope. The information presented is intended to support research, development, and optimization of processes where this azeotropic behavior is a critical consideration.

Physicochemical Properties of the Isopropyl Acetate-Water Azeotrope

Isopropyl acetate and water form a minimum boiling point, heterogeneous azeotrope. This means the azeotrope has a boiling point lower than either of its individual components and, upon condensation, the vapor separates into two immiscible liquid phases. The formation of this azeotrope is a significant factor in processes such as synthesis, purification, and solvent recovery involving these two substances.

Azeotropic Composition and Boiling Point

At standard atmospheric pressure (101.3 kPa), the binary azeotrope of isopropyl acetate and water has the following properties:

| Property | Value | Reference |

| Boiling Point | 75.9 °C | [1] |

| Isopropyl Acetate Composition (wt%) | 88.9% | [1] |

| Water Composition (wt%) | 11.1% | [1] |

Ternary Azeotropic System with Isopropanol

In many industrial processes, particularly in the synthesis of isopropyl acetate from isopropanol and acetic acid, a ternary azeotrope is formed. This is crucial to consider for separation and purification strategies.

| Property | Value | Reference |

| Boiling Point | 75.5 °C | [1] |

| Isopropyl Acetate Composition (wt%) | 76% | [1] |

| Isopropanol Composition (wt%) | 13% | [1] |

| Water Composition (wt%) | 11% | [1] |

Influence of Pressure

Experimental Determination of Azeotropic Properties

The accurate determination of vapor-liquid equilibrium (VLE) data is fundamental to understanding and modeling the behavior of the isopropyl acetate-water azeotrope. Various experimental setups can be employed for this purpose, with the modified Othmer still and recirculating stills being common choices.

Experimental Protocol: Determination of VLE Data using a Modified Othmer-type Recirculating Still

This protocol outlines the steps for determining the VLE data for the isopropyl acetate-water binary system.

Apparatus:

-

Modified Othmer-type recirculating still (comprising a boiling flask, a vapor-jacketed equilibrium chamber, a condenser, and a condensate return line)

-

Heating mantle with a temperature controller

-

Calibrated thermometer or thermocouple

-

Sampling ports for both liquid and condensed vapor phases

-

Analytical balance

-

Gas chromatograph (GC) or refractometer for composition analysis

Procedure:

-

Preparation and Calibration:

-

Thoroughly clean and dry all glassware.

-

Calibrate the temperature measuring device using a known standard.

-

Prepare a calibration curve for the analytical instrument (GC or refractometer) using standard mixtures of known compositions of isopropyl acetate and water.

-

-

Charging the Still:

-

Prepare a binary mixture of isopropyl acetate and water of a known composition.

-

Charge the boiling flask with the prepared mixture.

-

-

Establishing Equilibrium:

-

Turn on the heating mantle and allow the mixture to boil.

-

The vapor generated will rise into the equilibrium chamber, condense, and the condensate will be returned to the boiling flask.

-

Allow the system to operate under total reflux for a sufficient period (typically 30-60 minutes) to reach a steady state. Equilibrium is considered to be reached when the temperature in the equilibrium chamber remains constant for an extended period.

-

-

Sampling:

-

Once equilibrium is established, simultaneously collect samples from the liquid phase in the boiling flask and the condensed vapor phase.

-

Ensure that the samples are collected carefully to avoid any flashing or contamination.

-

-

Composition Analysis:

-

Analyze the composition of both the liquid and vapor samples using the calibrated analytical instrument.

-

-

Data Collection for Different Compositions:

-

Repeat steps 2-5 for a range of different initial mixture compositions to obtain VLE data across the entire composition range.

-

-

Data Analysis:

-

Plot the vapor phase mole fraction against the liquid phase mole fraction to generate the VLE diagram.

-

The point where the vapor and liquid compositions are equal represents the azeotropic point.

-

Separation of the Isopropyl Acetate-Water Azeotrope

Due to the formation of a minimum boiling azeotrope, simple distillation is not effective for separating isopropyl acetate and water beyond the azeotropic composition. A common industrial method to overcome this is extractive distillation.

Extractive Distillation

Extractive distillation involves the addition of a third component, known as an entrainer or solvent, to the mixture. The entrainer should have a higher boiling point than the other components and should not form a new azeotrope with them. The entrainer selectively alters the relative volatility of the original components, allowing for their separation.

The following diagram illustrates the logical workflow of an extractive distillation process for the separation of the isopropyl acetate-water azeotrope.

Caption: Extractive distillation workflow for separating the isopropyl acetate-water azeotrope.

In this process, the azeotropic mixture is fed into the extractive distillation column. The entrainer is introduced at a higher point in the column. The entrainer interacts more strongly with water, increasing its effective boiling point and allowing the more volatile isopropyl acetate to be separated as the overhead product. The bottom product, a mixture of the entrainer and water, is then fed to a second distillation column where the higher-boiling entrainer is separated from the water and recycled back to the first column.

References

Isopropyl Acetate: A Comprehensive Technical Review for Organic Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl acetate (IPAc), a clear, colorless liquid with a characteristic fruity odor, is a versatile organic compound with the chemical formula C₅H₁₀O₂.[1] As an ester derived from the reaction of isopropanol and acetic acid, it serves as a crucial solvent and intermediate in a myriad of applications, particularly within the pharmaceutical, coatings, and printing ink industries.[2][3] Its favorable properties, including moderate polarity, a desirable evaporation rate, and good solvency for a range of organic compounds, make it a valuable tool in organic synthesis and formulation development.[4][5] This in-depth technical guide provides a comprehensive review of isopropyl acetate, covering its physicochemical properties, synthesis methodologies, key chemical reactions, and diverse applications, with a focus on its relevance to researchers and professionals in drug development and organic chemistry.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical, chemical, and spectroscopic properties of isopropyl acetate is fundamental to its effective application in a laboratory or industrial setting.

Physical and Chemical Properties

The key physical and chemical properties of isopropyl acetate are summarized in the table below, providing a clear reference for experimental design and process development.

| Property | Value | References |

| Molecular Formula | C₅H₁₀O₂ | [2][6] |

| Molecular Weight | 102.13 g/mol | [7][8] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Fruity | [1][7] |

| Boiling Point | 89 °C (192 °F; 362 K) | [1] |

| Melting Point | -73 °C (-99 °F; 200 K) | [1] |

| Density | 0.872 g/mL at 25 °C | [9] |

| Solubility in Water | 4.3 g/100 mL at 27 °C | [1] |

| Flash Point | 4 °C (40 °F) | [7][10] |

| Autoignition Temperature | 460 °C (860 °F) | [10] |

| Vapor Density | 3.5 (Air = 1) | [10] |

| Refractive Index (n²⁰/D) | 1.377 | [9] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of isopropyl acetate. The following table summarizes key spectroscopic data.

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | The ¹H NMR spectrum of isopropyl acetate typically shows three distinct signals: a doublet for the six equivalent methyl protons of the isopropyl group, a septet for the single methine proton of the isopropyl group, and a singlet for the three methyl protons of the acetyl group.[8][11][12] |

| ¹³C NMR | The ¹³C NMR spectrum exhibits signals corresponding to the carbonyl carbon of the ester, the methine carbon of the isopropyl group, and the two distinct methyl carbons.[1] |

| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically around 1730-1750 cm⁻¹. Other significant peaks include C-O stretching and C-H bending and stretching vibrations.[4][13][14][15][16] |

| Mass Spectrometry (MS) | The mass spectrum of isopropyl acetate shows a molecular ion peak (M⁺) at m/z 102. Common fragmentation patterns include the loss of the isopropyl group or the acetyl group, leading to characteristic fragment ions.[6][17][18][19][20] |

Synthesis of Isopropyl Acetate

Isopropyl acetate is primarily synthesized through the esterification of acetic acid with isopropanol. Several methods have been developed to optimize this reaction, including the classic Fischer esterification, transesterification, and reactive distillation.

Fischer Esterification

The most common laboratory and industrial method for producing isopropyl acetate is the Fischer esterification, which involves the acid-catalyzed reaction between isopropanol and acetic acid.[3] This is a reversible reaction, and to drive the equilibrium towards the product side, an excess of one of the reactants (usually the less expensive one) is used, or the water formed during the reaction is removed.[21]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isopropanol and a molar excess of glacial acetic acid (e.g., a 1:2 molar ratio of isopropanol to acetic acid).[22][23]

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 1-2% of the total weight of the reactants), to the mixture while stirring.[22][23]

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[9][24]

-

Work-up and Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with water to remove excess acetic acid and sulfuric acid, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution), and finally with brine to remove residual water.[9][25]

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

-

Distillation: Purify the crude isopropyl acetate by fractional distillation to obtain the final product.[2][10]

The mechanism of the Fischer esterification involves several key steps, as illustrated in the diagram below.

Caption: Mechanism of Fischer Esterification.

Transesterification

Transesterification is another viable method for the synthesis of isopropyl acetate. This process involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst. For instance, methyl acetate or ethyl acetate can be reacted with isopropanol to yield isopropyl acetate and methanol or ethanol, respectively.[21] This method can be advantageous when the starting alcohol is more readily available or when milder reaction conditions are desired.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine the starting ester (e.g., methyl acetate), a molar excess of isopropanol, and a suitable catalyst.[26] Catalysts can include strong acids like sulfuric acid or solid acid catalysts.[27]

-

Reaction and Distillation: Heat the reaction mixture. The lower-boiling alcohol produced (e.g., methanol) is continuously removed by distillation to drive the equilibrium towards the formation of isopropyl acetate.[25]

-

Work-up and Purification: After the reaction is complete (as determined by the cessation of the lower-boiling alcohol distillation), the remaining mixture is cooled. The work-up and purification steps are similar to those for Fischer esterification, involving neutralization, washing, drying, and final distillation of the isopropyl acetate.

Reactive Distillation

For large-scale industrial production, reactive distillation is an efficient process that combines chemical reaction and product separation in a single unit.[2][3] In the synthesis of isopropyl acetate, the esterification reaction occurs in the distillation column. As the products are formed, the lower-boiling azeotrope of isopropyl acetate and water is continuously removed from the top of the column, which drives the reaction to completion.[10][28] This integrated approach can lead to higher conversions, reduced energy consumption, and lower capital costs compared to traditional batch processes.[2][29]

Chemical Reactions of Isopropyl Acetate

Isopropyl acetate, as an ester, undergoes several characteristic reactions that are of interest in organic synthesis.

-

Hydrolysis: In the presence of an acid or a base, isopropyl acetate can be hydrolyzed back to isopropanol and acetic acid (or its corresponding carboxylate salt).[23] This reverse of the esterification reaction is important to consider in reaction work-ups and purification steps.

-

Transesterification: As mentioned in its synthesis, isopropyl acetate can undergo transesterification with other alcohols in the presence of a catalyst to form different esters.[21]

-

Reduction: Isopropyl acetate can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield isopropanol and ethanol.

-

Reaction with Grignard Reagents: Isopropyl acetate reacts with two equivalents of a Grignard reagent to produce a tertiary alcohol after an acidic work-up.

Applications in Research and Industry

The unique combination of properties of isopropyl acetate makes it a valuable solvent and intermediate in numerous applications.

Solvent Applications

Isopropyl acetate is widely used as a solvent in the following industries:

-

Pharmaceuticals: It is used as an extraction solvent for the purification of active pharmaceutical ingredients (APIs) and as a solvent in drug formulations.[3][14][30] Its low toxicity and suitable volatility are advantageous in these applications.[30]

-

Coatings and Inks: Due to its good solvency for a variety of resins and its fast evaporation rate, it is a key component in the formulation of paints, lacquers, and printing inks.[2][4]

-

Adhesives: It is used as a solvent in the production of adhesives.[30]

-

Cosmetics and Personal Care: It is used as a solvent for fragrances and in the formulation of various cosmetic products.[2][18]

Chemical Intermediate

Isopropyl acetate also serves as a reactant in the synthesis of other chemical compounds, leveraging the reactivity of the ester functional group.

Safety and Handling

Isopropyl acetate is a flammable liquid and its vapor can form explosive mixtures with air.[10][11] It should be handled in a well-ventilated area, away from ignition sources.[17][31] Protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the chemical.[11][31] It is important to consult the Safety Data Sheet (SDS) for detailed safety information before use.[11]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of isopropyl acetate in a laboratory setting.

Caption: General workflow for isopropyl acetate synthesis.

Conclusion

Isopropyl acetate is a fundamentally important organic compound with a broad spectrum of applications, particularly as a solvent in the pharmaceutical and chemical industries. Its synthesis via Fischer esterification is a classic and well-understood process, with modern adaptations like reactive distillation offering enhanced efficiency for industrial-scale production. A comprehensive understanding of its physicochemical properties, synthesis methods, and chemical reactivity is essential for researchers, scientists, and drug development professionals to effectively utilize this versatile ester in their work. The detailed information and protocols provided in this guide serve as a valuable resource for the successful application of isopropyl acetate in organic chemistry.

References

- 1. Isopropyl acetate (108-21-4) 13C NMR spectrum [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Production Of Isopropyl Acetate | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. Isopropyl acetate [webbook.nist.gov]

- 7. Item - Novel Procedure for Production of Isopropanol by Transesterification of Isopropyl Acetate with Reactive Distillation - American Chemical Society - Figshare [acs.figshare.com]

- 8. Solved 2. The 1H-NMR for isopropyl acetate and propyl | Chegg.com [chegg.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. US4693789A - Separation of isopropyl acetate from isopropanol by extractive distillation - Google Patents [patents.google.com]

- 11. Isopropyl acetate (108-21-4) 1H NMR [m.chemicalbook.com]

- 12. chegg.com [chegg.com]

- 13. researchgate.net [researchgate.net]

- 14. Isopropyl acetate (108-21-4) IR Spectrum [m.chemicalbook.com]

- 15. Isopropyl acetate [webbook.nist.gov]

- 16. Isopropyl acetate [webbook.nist.gov]

- 17. Isopropyl acetate (108-21-4) MS [m.chemicalbook.com]

- 18. ajgreenchem.com [ajgreenchem.com]

- 19. chegg.com [chegg.com]

- 20. Isopropyl acetate [webbook.nist.gov]

- 21. Ester - Wikipedia [en.wikipedia.org]

- 22. US1808155A - Process of making isopropyl acetate - Google Patents [patents.google.com]

- 23. m.youtube.com [m.youtube.com]

- 24. odp.library.tamu.edu [odp.library.tamu.edu]

- 25. Server under Maintenance. [dwsim.fossee.in]

- 26. researchgate.net [researchgate.net]

- 27. CN1260203C - Process for synthesizing isopropyl acetate and method for preparing its catalyst - Google Patents [patents.google.com]

- 28. US4826576A - Separation of isopropyl acetate from isopropanol by extractive distillation - Google Patents [patents.google.com]

- 29. researchgate.net [researchgate.net]

- 30. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 31. Isopropenyl acetate(108-22-5) 13C NMR spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Isopropyl Acetate in Natural Product Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction